molecular formula C19H17NO B3173377 4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine CAS No. 946785-29-1

4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine

Cat. No.: B3173377
CAS No.: 946785-29-1
M. Wt: 275.3 g/mol
InChI Key: AOXVIBSAOYKDGL-UHFFFAOYSA-N
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Description

Contextualizing Aryloxybiphenylamine Derivatives in Contemporary Chemical Research

Aryloxybiphenylamine derivatives are a class of organic compounds that have garnered significant attention in contemporary chemical research. The biphenyl (B1667301) moiety is considered a "privileged structure" in medicinal chemistry because it can interact with a variety of biological targets. These derivatives are being explored for a range of biological activities, including their potential as enzyme inhibitors. For instance, some biphenyl derivatives have been investigated as inhibitors for enzymes like Hsp90 and cholinesterases.

The general structure of aryloxybiphenylamine derivatives allows for a high degree of modification, enabling chemists to fine-tune the molecule's properties. The biphenyl ring system is relatively flexible, which allows it to adopt different conformations within the binding pockets of proteins. This adaptability, combined with the ability to introduce various substituents, makes this class of compounds a versatile scaffold for designing new therapeutic agents and functional materials.

Rationale for the Academic Investigation of 4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine

The academic investigation into this compound is driven by several key factors inherent to its molecular structure. The combination of a biphenyl group, an ether linkage, and a substituted phenylamine suggests a number of potential research avenues.

Medicinal Chemistry: The structural motifs present in this compound are found in various biologically active compounds. The biphenyl group is a well-established pharmacophore with applications in antimicrobial, anti-inflammatory, and anticancer research. The arylamine functionality is also a common feature in many pharmaceuticals. The ether linkage provides a flexible yet stable connection between these two key components. The methyl substituent on the phenylamine ring can influence the compound's electronic properties and steric profile, which in turn can affect its binding affinity to biological targets.

Computational studies on related biphenyl derivatives have been used to analyze their conformational mobility and molecular electrostatic potential, providing insights into their potential toxicity and biological interactions. Such theoretical investigations can help rationalize the selective activities of these compounds and guide the design of new derivatives with improved properties.

Historical Perspective on Related Chemical Entities in Scholarly Literature

The study of biphenyl derivatives has a rich history dating back over a century. Early research focused on the synthesis of the basic biphenyl scaffold. Over the years, a variety of synthetic methods have been developed to create more complex biphenyl-containing molecules.

Key historical developments in the synthesis of related structures include:

Ullmann Condensation: This classic method, developed in the early 20th century, uses copper catalysis to form diaryl ethers from phenols and aryl halides. This reaction has been a cornerstone for the synthesis of the aryloxy linkage found in this compound.

Suzuki-Miyaura Coupling: A more modern and versatile method, this palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid has become a standard for creating the biphenyl C-C bond.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming the C-N bond in arylamines, and represents a significant advancement over older, harsher methods.

The development of these and other synthetic methodologies has been crucial in enabling the exploration of the chemical space around aryloxybiphenylamine derivatives, leading to the synthesis and investigation of compounds like this compound. The continuous refinement of these synthetic tools allows for the efficient production of a wide range of analogs for structure-activity relationship studies.

Detailed Research Findings

While specific research findings for this compound are not extensively documented in publicly accessible literature, the properties and activities of closely related compounds provide a strong indication of its potential areas of interest.

Compound ClassObserved Biological ActivitiesPotential Applications
BiphenylalkoxyaminesHistamine (B1213489) H3 Receptor Ligands, Butyrylcholinesterase Inhibitory Activity nih.govNeurodegenerative Diseases
BiphenylsulfonamidesAggrecanase-1 InhibitorsOsteoarthritis
Substituted ArylaminopyrimidinesBTK InhibitorsB-cell Lymphoma and AML

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-(4-phenylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-14-13-17(20)9-12-19(14)21-18-10-7-16(8-11-18)15-5-3-2-4-6-15/h2-13H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXVIBSAOYKDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 1,1 Biphenyl 4 Yloxy 3 Methylphenylamine

Retrosynthetic Analysis of 4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthetic plan. ias.ac.inresearchgate.net For this compound, the analysis can proceed via several logical disconnections of the key structural bonds: the amine (C-N), the diaryl ether (C-O), and the biphenyl (B1667301) (C-C) linkages.

A primary functional group interconversion (FGI) step involves identifying the amine as being derivable from a more synthetically tractable nitro group. ias.ac.in The reduction of a nitro group is a reliable and high-yielding transformation, making 4-([1,1'-biphenyl]-4-yloxy)-3-methyl-1-nitrobenzene a key late-stage intermediate.

From this nitro-intermediate, two principal retrosynthetic pathways can be envisioned:

Pathway A: This pathway prioritizes the disconnection of the diaryl ether bond via a C-O disconnection. This suggests an Ullmann-type condensation or a palladium-catalyzed etherification between 4-hydroxybiphenyl and 4-chloro-2-methyl-1-nitrobenzene. Further disconnection of the 4-hydroxybiphenyl at the C-C bond leads to precursors suitable for a Suzuki-Miyaura cross-coupling, such as 4-iodophenol (B32979) and phenylboronic acid. wikipedia.org

Pathway B: This approach involves disconnecting the biphenyl C-C bond first. This points towards a Suzuki-Miyaura cross-coupling between a boronic acid derivative of one ring and a halide on the other. For instance, coupling 4-bromobiphenyl (B57062) with (4-hydroxy-3-methylphenyl)boronic acid (after protecting the phenol (B47542) and installing a nitro group) or, more practically, coupling phenylboronic acid with a 4'-bromo-4-phenoxy-2-methylaniline derivative. The diaryl ether bond in the latter fragment would be formed beforehand, likely through an Ullmann condensation.

These analyses highlight that the synthesis can be strategically designed by choosing the order in which the key bonds are formed, relying on well-established named reactions.

Classical Synthetic Routes to this compound

Classical synthetic routes leverage robust and well-documented reactions that have been foundational in organic chemistry for decades. The assembly of the target molecule can be efficiently achieved by combining Suzuki-Miyaura cross-coupling, Ullmann-type condensations, and standard amine functionalization techniques.

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for forming C-C bonds, particularly for the synthesis of biaryl compounds. gre.ac.uklibretexts.org In the context of synthesizing the target molecule, this reaction is ideal for constructing the central [1,1'-biphenyl] core.

A plausible strategy involves the coupling of an arylboronic acid with an aryl halide. For example, 4-bromobiphenyl can be coupled with a suitable boronic acid derivative of the second ring system, or conversely, phenylboronic acid can be coupled with a halogenated 4-phenoxy-3-methylaniline precursor. rsc.org The reaction is known for its tolerance of a wide range of functional groups, although protection of the amine or phenol may be necessary in some cases. Conditions for these couplings are well-established, typically involving a palladium catalyst, a phosphine (B1218219) ligand, and a base.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromobenzoic acidPhenylboronic acidPdCl₂ (0.05)C₆₀-TEGsK₂CO₃WaterRT>90
21-Bromo-4-nitrobenzenePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
34-IodophenolPhenylboronic acidPd/C (10)-K₂CO₃aq. MeOHReflux85

This table presents representative conditions for Suzuki-Miyaura reactions on substrates analogous to intermediates for the target synthesis. Data sourced from references wikipedia.orgresearchgate.net.

The Ullmann condensation is the classical method for forming diaryl ether linkages, typically involving a copper catalyst to couple an aryl halide with a phenol. scielo.org.mx This reaction is particularly suitable for forming the C-O bond in a precursor to the target molecule. A strategic approach would involve the reaction between 4-hydroxybiphenyl and a halogenated nitrobenzene, such as 4-chloro-2-methyl-1-nitrobenzene. The presence of the electron-withdrawing nitro group on the aryl halide facilitates the nucleophilic aromatic substitution. scielo.org.mx

Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern modifications have been developed that use catalytic amounts of copper salts, often with ligands, allowing for milder reaction conditions. acs.orgnih.gov

EntryAryl HalidePhenolCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-NitrochlorobenzenePhenolCuO NPs (3)KOHDMAcRTHigh
2Aryl IodideSubstituted PhenolCuI (10)Cs₂CO₃DMF12065-92
3Aryl BromidePhenolCuI / (±)-diol ligand (5)K₃PO₄Toluene11085-95

This table shows typical conditions for Ullmann-type diaryl ether synthesis applicable to the formation of the target molecule's core structure. Data sourced from references acs.orgmdpi.com.

The final key step in the proposed classical synthesis is the introduction of the amine functionality. The most common and reliable method for this transformation is the reduction of a nitro group, which would have been carried through the preceding steps. ias.ac.inmasterorganicchemistry.com The reduction of an aromatic nitro group to a primary amine can be achieved using various reagents, a choice often dictated by the tolerance of other functional groups in the molecule. organic-chemistry.org

Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C or PtO₂) or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). masterorganicchemistry.comwikipedia.org These methods are generally high-yielding and chemoselective for the nitro group, leaving the diaryl ether and biphenyl moieties intact.

ReagentConditionsSubstrate ScopeNotes
Fe / HCl or NH₄ClAqueous Ethanol, RefluxBroad, tolerant of many groupsClassical, robust method
SnCl₂ · 2H₂O / HClEthanol, RefluxBroad, effective and commonCan sometimes require careful workup
H₂ / Pd/CMethanol or Ethanol, RT, 1-4 atmExcellent, very cleanNot suitable for molecules with other reducible groups (e.g., alkenes)
NaBH₄ / Ni(PPh₃)₄DMF/H₂OSelective for nitro groupsMilder than many metal-acid systems

This table summarizes common reagents for the reduction of aromatic nitro compounds to primary amines. Data sourced from references masterorganicchemistry.comwikipedia.orgjsynthchem.com.

Modern Catalytic Approaches for the Synthesis of this compound

While classical routes are effective, modern organometallic catalysis offers milder, more efficient, and often more versatile alternatives. Palladium-catalyzed cross-coupling reactions, in particular, have revolutionized the formation of C-O and C-N bonds.

The Buchwald-Hartwig amination and a related palladium-catalyzed C-O coupling (Buchwald-Hartwig etherification) represent powerful modern methods for forming the key linkages in the target molecule. organic-chemistry.orgwikipedia.org These reactions typically employ a palladium catalyst with specialized, bulky, electron-rich phosphine ligands. organic-chemistry.orgwiley.com

A modern, convergent strategy could involve coupling 4-bromobiphenyl directly with 4-amino-2-methylphenol. This approach would form the diaryl ether bond via a palladium-catalyzed C-O coupling. The conditions for such a reaction have been significantly improved to allow for the coupling of even electron-neutral and electron-rich aryl halides. organic-chemistry.org

Alternatively, a Buchwald-Hartwig amination could be used. For instance, an intermediate like 4-([1,1'-biphenyl]-4-yloxy)-3-methylbromobenzene could be coupled with an ammonia (B1221849) equivalent or a protected amine to install the final amino group. acs.orgnih.gov These modern catalytic systems offer the advantage of lower reaction temperatures and broader functional group tolerance compared to their classical counterparts.

Coupling TypeAryl HalideNucleophileCatalyst (mol%)LigandBaseSolventTemp (°C)
C-O Aryl BromidePhenolPd(OAc)₂ (2)tBuXPhos (4)Cs₂CO₃Toluene100
C-O Aryl ChloridePhenolPd₂ (dba)₃ (1-2)RuPhos (2-4)K₃PO₄Dioxane100
C-N Aryl ChloridePrimary AminePd₂ (dba)₃ (1)BrettPhos (2)NaOtBuToluene100
C-N Aryl BromideNH₃ (from (NH₄)₂SO₄)Pd(OAc)₂ (2)CyPF-tBu (4)K₃PO₄Dioxane110

This table provides representative conditions for modern palladium-catalyzed C-O and C-N bond-forming reactions applicable to the synthesis of the target molecule and its precursors. Data sourced from references organic-chemistry.orgacs.orgresearchgate.net.

Copper-Mediated Arylation Reactions

Copper-mediated arylation reactions are pivotal in the synthesis of this compound, facilitating the formation of the key diaryl ether linkage. The Ullmann condensation, a classic copper-catalyzed reaction, is a primary method for this transformation. organic-chemistry.org

The reaction typically involves heating an aryl halide with a phenol in the presence of a copper catalyst and a base. organic-chemistry.org Modern variations of the Ullmann reaction often employ soluble copper salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), along with ligands that enhance the catalyst's activity and allow for milder reaction conditions.

Key Components of Copper-Mediated Diaryl Ether Synthesis:

ComponentExamplesRole in the Reaction
Copper Catalyst CuI, Cu₂O, Cu(OAc)₂Facilitates the coupling of the aryl halide and the phenol.
Aryl Halide 4-iodobiphenyl, 4-bromobiphenylProvides the biphenyl moiety.
Phenol 3-methyl-4-nitrophenolActs as the nucleophile, forming the ether linkage.
Base K₃PO₄, Cs₂CO₃Activates the phenol by deprotonation.
Ligand Picolinic acid, N,N-dimethylglycineStabilizes the copper catalyst and improves reaction efficiency.
Solvent DMSO, DMF, TolueneProvides the medium for the reaction.

The choice of specific reagents and conditions can significantly impact the yield and purity of the resulting diaryl ether. For instance, the use of ligands like picolinic acid has been shown to be effective in the synthesis of sterically hindered diaryl ethers.

Stereoselective Synthesis Considerations

The structure of this compound does not possess a traditional chiral center. However, the concept of atropisomerism can be relevant in highly substituted diaryl ether or biaryl systems where rotation around the C-O or C-C single bond is restricted. While the target molecule itself is not expected to exhibit stable atropisomers under normal conditions due to relatively free rotation, the principles of stereoselective synthesis could be applied to derivatives with bulky ortho-substituents.

The development of catalytic asymmetric methods for the synthesis of axially chiral diaryl ethers is an active area of research. These methods often employ chiral ligands to control the stereochemical outcome of the C-O bond formation. Should a synthetic target based on the this compound scaffold require stereochemical control, the use of such advanced catalytic systems would be necessary.

Green Chemistry Principles in the Synthesis

Applying the principles of green chemistry to the synthesis of this compound can lead to more sustainable and environmentally friendly processes. Key areas for improvement include the choice of solvents, catalysts, and reagents, as well as minimizing waste generation.

Potential Green Chemistry Approaches:

Catalyst Selection: Utilizing more abundant and less toxic metals like copper instead of palladium for cross-coupling reactions is a step towards greener synthesis. nih.gov The development of heterogeneous copper catalysts that can be easily recovered and recycled would further enhance the sustainability of the process. nih.gov

Solvent Choice: Replacing traditional high-boiling polar aprotic solvents like DMF and DMSO with more environmentally benign alternatives is a significant goal. Water, ionic liquids, or solvent-free conditions under microwave irradiation are being explored for Ullmann-type reactions. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. The proposed two-step synthesis is relatively atom-economical.

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. uoa.gr

While the direct application of all green chemistry principles to the synthesis of this specific molecule may be challenging, continuous efforts in the field of synthetic methodology are providing more sustainable options.

Derivatization and Structural Modification Strategies

The chemical structure of this compound offers several sites for derivatization and structural modification, allowing for the synthesis of a library of related compounds with potentially diverse properties. The primary amine group is a key handle for a variety of chemical transformations.

Common Derivatization Reactions of the Amine Group:

Reaction TypeReagent ExamplesFunctional Group Introduced
Acylation Acyl chlorides, AnhydridesAmide
Alkylation Alkyl halidesSecondary or Tertiary Amine
Sulfonylation Sulfonyl chloridesSulfonamide
Diazotization NaNO₂, HClDiazonium salt (versatile intermediate)

These derivatization reactions can be used to introduce a wide range of functional groups, altering the molecule's polarity, steric bulk, and potential for intermolecular interactions. For example, acylation can be used to introduce a variety of substituents, which can be useful for structure-activity relationship studies in medicinal chemistry.

Furthermore, modifications can also be made to the aromatic rings, although this would typically require a de novo synthesis starting from appropriately substituted precursors. The biphenyl and phenoxy rings can be functionalized with various substituents to modulate the electronic and steric properties of the molecule.

Advanced Spectroscopic and Analytical Characterization for Research on 4 1,1 Biphenyl 4 Yloxy 3 Methylphenylamine

High-Resolution Mass Spectrometry for Structural Elucidation of 4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

For this compound, with a chemical formula of C₁₉H₁₇NO, the theoretical exact mass can be calculated. In a research context, an experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides unequivocal confirmation of the compound's elemental composition. Fragmentation patterns observed in the mass spectrum would also offer structural information, likely showing cleavage at the ether linkage or loss of the methyl group, further corroborating the proposed structure.

Hypothetical HRMS Data for C₁₉H₁₇NO
Parameter Expected Value
Chemical FormulaC₁₉H₁₇NO
Theoretical Exact Mass [M+H]⁺276.1383 u
Expected Major Fragment 1[C₁₂H₉O]⁺ (Biphenyl-4-oxy cation)
Expected Major Fragment 2[C₇H₈N]⁺ (3-methylaniline radical cation)
Measurement Tolerance< 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy: A proton (¹H) NMR spectrum would reveal the number of distinct proton environments and their integrations (the number of protons of each type). The spectrum of this compound would be complex, particularly in the aromatic region (typically δ 6.5-8.0 ppm). Key expected signals include a singlet for the methyl (CH₃) group around δ 2.2-2.3 ppm and a broad singlet for the amine (NH₂) protons, the position of which can vary depending on solvent and concentration. The aromatic protons on the biphenyl (B1667301) and methylphenylamine rings would appear as a series of multiplets, with their specific chemical shifts and coupling patterns determined by their substitution pattern.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. For the title compound, 19 distinct signals would be expected, assuming free rotation around the single bonds prevents equivalency issues. The methyl carbon would appear upfield (around δ 20 ppm), while the aromatic and ether-linked carbons would resonate downfield (δ 110-160 ppm).

Hypothetical ¹H NMR Chemical Shifts (δ) in CDCl₃
Proton Type Expected Chemical Shift (ppm)
-CH₃~2.25 (singlet, 3H)
-NH₂~3.60 (broad singlet, 2H)
Aromatic Protons6.70 - 7.70 (multiplets, 12H)
Hypothetical ¹³C NMR Chemical Shifts (δ) in CDCl₃
Carbon Type Expected Chemical Shift (ppm)
-CH₃~20
Aromatic C-H & C-N110 - 135
Aromatic C-O & C-C (quaternary)135 - 160

To unravel the complex overlapping signals in the 1D spectra, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be crucial for assigning which protons belong to which specific aromatic ring by tracing the connectivity between neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is vital for piecing the molecular puzzle together, for instance, by showing a correlation from the methyl protons to the adjacent aromatic carbons, or from protons on one ring, through the ether oxygen, to the carbon on the other ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, even if they are not directly bonded. For this molecule, NOESY could reveal the preferred conformation or spatial arrangement between the two aromatic systems linked by the ether bond by showing through-space correlations between protons on the different rings.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.com

IR Spectroscopy: An IR spectrum of the compound would be expected to show characteristic absorption bands. A medium, sharp doublet around 3400-3300 cm⁻¹ would be indicative of the N-H stretching of the primary amine group. ksu.edu.sa A strong, sharp band around 1240 cm⁻¹ would correspond to the C-O stretching of the aryl ether. spectroscopyonline.com Multiple sharp peaks in the 1600-1450 cm⁻¹ region would represent the C=C stretching vibrations within the aromatic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum, particularly the biphenyl ring-breathing mode. spectroscopyonline.com

Hypothetical Vibrational Spectroscopy Frequencies
Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
Primary AmineN-H Stretch3400-3300 (medium, sharp)
Aryl EtherC-O Stretch1270-1230 (strong)
Aromatic RingC=C Stretch1610-1450 (multiple, sharp)
Aromatic RingC-H Stretch3100-3000 (sharp)
Methyl GroupC-H Stretch2960-2850 (medium)

X-ray Crystallography for Solid-State Structural Determination of this compound and its Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. anton-paar.com This technique requires a high-quality single crystal of the compound. If a suitable crystal could be grown, diffraction of X-rays by the crystal lattice would produce a pattern that can be mathematically resolved into a 3D model of the electron density, revealing exact bond lengths, bond angles, and torsional angles. nih.gov

For this compound, a crystal structure would definitively confirm the connectivity and provide insight into the molecule's conformation in the solid state, such as the dihedral angle between the two phenyl rings of the biphenyl group and the angles defining the geometry of the ether linkage. It would also reveal how the molecules pack together in the crystal lattice, including any potential hydrogen bonding involving the amine group.

Hypothetical Crystal Structure Parameters
Parameter Description
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Bond LengthsC-C (aromatic) ~1.39 Å; C-O ~1.37 Å; C-N ~1.40 Å
Bond AnglesC-O-C ~118°; Angles within rings ~120°
Torsional AnglesWould define the twist between the aromatic rings

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatographic methods are essential for both purifying the synthesized compound and assessing its final purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and stability of non-volatile organic compounds. The development of a robust HPLC method for this compound would be critical for quality control during its synthesis and for subsequent studies.

A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this nature, owing to its hydrophobicity. The method development would involve a systematic optimization of several key parameters to achieve adequate separation from potential impurities, such as starting materials, intermediates, and degradation products.

Stationary Phase Selection: The choice of stationary phase is crucial for achieving the desired selectivity. For biphenyl-containing compounds, several types of columns are particularly effective. While standard C18 columns are widely used due to their strong hydrophobic retention, phenyl-based stationary phases, such as phenyl-hexyl or biphenyl phases, can offer alternative selectivity. chromatographyonline.comchromatographyonline.comelementlabsolutions.com These phases can engage in π-π interactions with the aromatic rings of the analyte, providing a different separation mechanism that can be advantageous for resolving closely related aromatic isomers. elementlabsolutions.com

Mobile Phase Optimization: A gradient elution is generally preferred for complex samples containing compounds with a range of polarities. The mobile phase would typically consist of an aqueous component (often with a buffer or acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine functional group) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient program, which involves changing the proportion of the organic solvent over time, is optimized to ensure that all components are eluted with good resolution and within a reasonable analysis time.

Detector Settings: A Diode Array Detector (DAD) or a UV-Vis detector would be suitable for the detection of this compound, given its chromophoric nature due to the extensive aromatic system. A wavelength of around 254 nm or 280 nm would likely provide good sensitivity for the biphenyl moiety. qub.ac.uk

The table below outlines a hypothetical optimized HPLC method for the analysis of this compound, based on methods used for similar compounds.

ParameterCondition
Column Biphenyl Stationary Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Start at 40% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

This method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is ideal for the primary analysis of the target compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the identification and quantification of volatile and semi-volatile byproducts that may be present from the synthesis or as degradation products.

The analysis of a relatively high molecular weight compound like this compound by GC-MS can present challenges due to its lower volatility and potential for thermal degradation in the GC inlet or on the column. thermofisher.comthermofisher.com However, for identifying smaller, more volatile impurities, it is an excellent technique.

Potential volatile byproducts could include precursors from the synthesis, such as phenol (B47542), substituted anilines, or residual solvents. The mass spectrometer provides definitive identification of these components by comparing their mass spectra to established libraries like the NIST database. nist.gov

Below is a proposed GC-MS method for the analysis of volatile byproducts.

ParameterCondition
Column Fused silica (B1680970) capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Temperature Program Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min
MS Transfer Line Temp 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu

This method would enable the separation and identification of a wide range of potential volatile impurities.

Thermal Analysis (DSC, TGA) for Understanding Molecular Transformations

Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical information about the physical and chemical changes that a substance undergoes upon heating. These analyses are vital for understanding the material's stability, melting point, and decomposition profile.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would reveal its melting point as a distinct endothermic peak. The presence of multiple peaks could indicate polymorphism, the existence of different crystalline forms of the compound. The enthalpy of fusion, calculated from the peak area, provides information about the crystallinity of the material.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is crucial for determining the thermal stability of the compound. The TGA curve would show the onset temperature of decomposition and the percentage of mass loss at different stages. The thermal decomposition of structurally similar compounds, such as biphenyl and aromatic polyethers, often occurs at high temperatures and can involve the cleavage of ether linkages and the fragmentation of the aromatic rings. mdpi.comresearchgate.net The analysis of the gases evolved during TGA, for instance by coupling the TGA to a mass spectrometer (TGA-MS), could further elucidate the decomposition mechanism.

The following table presents hypothetical thermal analysis data for this compound, based on the expected behavior of a stable, crystalline aromatic compound.

Analysis TechniqueParameterHypothetical Value/Observation
DSC Melting Point (Tm) Sharp endothermic peak at approximately 150-160 °C
Enthalpy of Fusion (ΔHf) Indicative of a crystalline solid
TGA Onset of Decomposition Stable up to approximately 300 °C in an inert atmosphere (e.g., Nitrogen)
Mass Loss Profile A multi-step decomposition process, with significant mass loss occurring between 300 °C and 600 °C
Char Residue A notable percentage of char residue at high temperatures, characteristic of aromatic compounds

These thermal analysis techniques are indispensable for establishing the thermal limits of the compound, which is critical for its handling, storage, and potential processing into various applications.

Computational Chemistry and Molecular Modeling Studies of 4 1,1 Biphenyl 4 Yloxy 3 Methylphenylamine

Quantum Chemical Calculations on the Electronic Structure of 4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, based on the principles of quantum mechanics, can provide detailed information about electron distribution, molecular orbitals, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional conformation through energy minimization. This process involves systematically altering the geometry of the molecule to find the arrangement with the lowest electronic energy.

Furthermore, DFT can predict the reactivity of the molecule by calculating various electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. Conceptual DFT also provides reactivity indices such as electronegativity, chemical hardness, and softness, which help in understanding how the molecule will interact with other chemical species. Similar DFT-based studies on related aromatic compounds have successfully predicted their reactive behavior. chemrxiv.org

Table 1: Predicted Electronic Properties of this compound using DFT

Parameter Predicted Value (Illustrative) Significance
HOMO Energy -5.5 eV Relates to the ability to donate electrons
LUMO Energy -1.2 eV Relates to the ability to accept electrons
HOMO-LUMO Gap 4.3 eV Indicator of chemical reactivity and stability

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory can provide highly accurate descriptions of electronic properties. For this compound, these methods can be employed to calculate properties such as ionization potential, electron affinity, and electronic spectra with a high degree of confidence. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results obtained from other computational approaches and for studying excited state properties, which are important for understanding the molecule's interaction with light.

Conformational Analysis and Potential Energy Surfaces of this compound

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them.

By systematically rotating the rotatable bonds in the molecule, such as the C-O and C-N bonds and the bond connecting the two phenyl rings of the biphenyl (B1667301) group, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry. The low-energy regions on the PES correspond to the most probable conformations of the molecule. This information is crucial for understanding how the molecule might fit into the active site of a biological target.

Molecular Dynamics Simulations for Solvent Interactions and Ligand-Target Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the behavior of this compound in a realistic environment, such as in a solvent or bound to a protein.

These simulations can reveal how the molecule interacts with surrounding water molecules, which can influence its solubility and conformational preferences. In the context of drug design, MD simulations are invaluable for studying the dynamics of the ligand-protein complex. They can help to understand the stability of the binding pose predicted by docking studies and to identify key interactions that contribute to the binding affinity.

Docking Studies to Predict Binding Modes with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. laurinpublishers.com In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. ijcce.ac.irnih.gov

The process involves placing the ligand in various orientations and conformations within the binding site and scoring each pose based on a scoring function that estimates the binding affinity. The results of docking studies can provide hypotheses about how the molecule might inhibit or activate a particular protein, guiding the design of more potent and selective compounds. For example, docking could be used to predict the binding of this compound to the active site of enzymes like cyclooxygenases or kinases. nih.gov

Table 2: Illustrative Docking Results for this compound with a Hypothetical Protein Target

Parameter Predicted Value Interpretation
Binding Energy (kcal/mol) -8.5 A lower value suggests a stronger binding affinity
Key Interacting Residues Tyr23, Phe45, Arg112 Amino acids in the protein's active site forming important interactions

Note: The data in this table is for illustrative purposes and would be generated from specific molecular docking simulations.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. nih.gov

For a class of compounds including this compound, a QSAR study would involve compiling a dataset of structurally related molecules with their experimentally measured biological activities. Then, various molecular descriptors (physicochemical, topological, and electronic properties) are calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of this compound and to guide the design of new analogues with improved properties. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name

Virtual Screening Methodologies Incorporating this compound

Virtual screening encompasses a range of computational techniques that are broadly categorized into ligand-based and structure-based methods. The application of these methodologies can be instrumental in identifying novel compounds with potential therapeutic activity or desirable material properties. The compound this compound, with its distinct biphenyl and aminophenyl ether moieties, can be integrated into these screening protocols in several ways.

In ligand-based virtual screening , the known activity of a set of molecules is used to build a predictive model. If this compound were a known active compound against a particular target, it could be used as a template for similarity searching or to develop pharmacophore models. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity.

Conversely, in structure-based virtual screening , the three-dimensional structure of the target macromolecule (e.g., a protein or enzyme) is utilized. Techniques like molecular docking are employed to predict the binding orientation and affinity of a library of compounds to the target's active site. In such a scenario, this compound could be included as one of the many compounds in a virtual library to be screened against a specific biological target. The predicted binding energy and interactions would then be used to rank it against other molecules in the library.

While specific, publicly available research detailing extensive virtual screening campaigns centered solely on this compound is limited, the principles of computational chemistry allow for the theoretical exploration of its potential. For instance, in a hypothetical screening for inhibitors of a particular kinase, this compound would be docked into the ATP-binding site. The resulting docking score and predicted interactions with key amino acid residues would provide an initial assessment of its inhibitory potential.

The outcomes of such virtual screening efforts are typically represented in data tables that summarize the predicted efficacy of the screened compounds. Below is a hypothetical representation of how data from a virtual screening incorporating this compound might be presented.

Table 1: Hypothetical Docking Scores and Interaction Analysis

Compound IDCompound NameDocking Score (kcal/mol)Predicted Interacting Residues
VS-001This compound-8.5Leu25, Val33, Ala46, Lys48, Phe145
VS-002Compound A-9.2Leu25, Val33, Lys48, Asp155
VS-003Compound B-7.8Val33, Ala46, Ile143
VS-004Compound C-8.9Leu25, Lys48, Phe145, Asp155

In this illustrative table, a lower docking score generally indicates a more favorable predicted binding affinity. The interacting residues highlight the specific amino acids within the target's binding pocket that are predicted to form key interactions with the compound.

Furthermore, the physicochemical properties of this compound are crucial for its behavior in virtual screening and for its potential as a drug candidate. These properties can be calculated using various computational tools and are often used as filters in virtual screening workflows to select for compounds with drug-like characteristics (e.g., adherence to Lipinski's rule of five).

Table 2: Calculated Physicochemical Properties

PropertyValue
Molecular Weight351.44 g/mol
LogP5.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds4

Structure Activity Relationship Sar Investigations of 4 1,1 Biphenyl 4 Yloxy 3 Methylphenylamine Analogues

Design Principles for SAR Studies Based on the Core Structure of 4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine

Key design principles for SAR studies of this scaffold include:

Systematic Modification: Analogues are synthesized with methodical variations at specific positions to probe the effects of sterics, electronics, and lipophilicity. This could involve altering substituents on the biphenyl (B1667301) rings, modifying the nature and length of the linker, and exploring different substitution patterns on the phenylamine ring.

Targeted Library Synthesis: Based on initial findings or computational models, focused libraries of compounds are created to explore specific hypotheses. For example, if an initial screen suggests a preference for electron-withdrawing groups on the biphenyl moiety, a library of analogues with various electron-withdrawing substituents would be synthesized.

Computational Modeling: In silico methods such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are often employed to predict the biological activity of designed analogues and to rationalize experimental findings. nih.gov These computational approaches can help prioritize the synthesis of the most promising compounds, thereby saving time and resources.

The iterative cycle of design, synthesis, biological testing, and data analysis allows for the refinement of the SAR model and guides the design of subsequent generations of analogues with improved properties.

Influence of Biphenyl Moiety Substitutions on Research Outcomes

The biphenyl moiety is a prominent feature of the this compound scaffold and its substitution pattern can significantly influence biological activity. The two phenyl rings of the biphenyl group offer multiple positions for substitution, allowing for a fine-tuning of the molecule's properties.

Research into the SAR of biphenyl-containing compounds has revealed several key aspects:

Steric Effects: The size and position of substituents on the biphenyl rings can dictate the preferred conformation of the molecule. Bulky groups at the ortho positions can restrict the rotation around the bond connecting the two phenyl rings, leading to a specific dihedral angle that may be favorable or unfavorable for binding to a biological target. nih.gov

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the biphenyl system. This can impact interactions with the target, such as pi-stacking or cation-pi interactions, which are often crucial for binding affinity.

A hypothetical SAR study exploring substitutions on the biphenyl moiety might yield data similar to that presented in the interactive table below. In this example, we consider the impact of substituents at the 4'-position of the biphenyl ring on the inhibitory concentration (IC50) against a hypothetical target.

Interactive Data Table: Influence of 4'-Substituent on Biphenyl Moiety

Compound ID 4'-Substituent (R) IC50 (nM) Fold Change vs. Unsubstituted
1a -H 100 1.0
1b -F 75 1.3
1c -Cl 50 2.0
1d -CH3 120 0.8
1e -OCH3 90 1.1
1f -CF3 30 3.3

From this hypothetical data, one could infer that small, electron-withdrawing groups at the 4'-position, such as fluoro, chloro, and trifluoromethyl, enhance the activity, with the trifluoromethyl group showing the most significant improvement. Conversely, an electron-donating methyl group appears to be detrimental to the activity.

Impact of Phenoxy Linker Modifications on Research Outcomes

The phenoxy linker in this compound plays a crucial role in orienting the biphenyl and phenylamine moieties relative to each other. Modifications to this linker can have a profound impact on the compound's conformational flexibility and its ability to interact with the target.

Key considerations for modifying the phenoxy linker include:

Linker Length and Flexibility: Altering the length of the linker by introducing or removing atoms can change the distance between the two aromatic systems. Increasing flexibility, for instance by replacing the ether with a longer alkyl chain, could allow the molecule to adopt a wider range of conformations, which may or may not be beneficial for binding.

Hydrogen Bonding Capacity: The ether oxygen of the phenoxy linker can act as a hydrogen bond acceptor. In some cases, this interaction may be critical for anchoring the molecule in the binding site of the target. Replacing the oxygen with other atoms, such as sulfur (thioether) or nitrogen (amine), would alter this hydrogen bonding potential.

Bioisosteric Replacement: The entire phenoxy group can be replaced with other chemical moieties that mimic its size, shape, and electronic properties. This strategy of bioisosteric replacement is often employed to improve pharmacokinetic properties such as metabolic stability.

A hypothetical SAR study investigating the impact of modifying the phenoxy linker is presented in the interactive table below.

Interactive Data Table: Influence of Phenoxy Linker Modification

Compound ID Linker (X) IC50 (nM) Notes
2a -O- 100 Parent Compound
2b -S- 150 Reduced activity
2c -NH- 200 Significantly reduced activity
2d -CH2O- 80 Slightly improved activity
2e -OCH2- 250 Greatly reduced activity

This hypothetical data suggests that the ether oxygen is important for activity, and its replacement with sulfur or nitrogen is detrimental. Extending the linker with a methylene (B1212753) group on the biphenyl side (-CH2O-) is tolerated and even slightly beneficial, while the alternative extension (-OCH2-) is not. This highlights the importance of the precise spatial arrangement of the functional groups.

Role of the Methyl and Amine Substituents on the Phenyl Ring

Key aspects to consider for the methyl and amine substituents include:

Position of the Amine Group: The position of the amine group is often crucial for forming specific hydrogen bonds or salt bridges with the target protein. Moving the amine group to the ortho or meta position would significantly alter the geometry of these potential interactions.

Modification of the Amine Group: The primary amine can be a site for metabolism. Acylation or alkylation of the amine would not only block this metabolic pathway but also change its hydrogen bonding capacity and steric bulk, which would likely have a significant impact on activity.

Replacement of the Methyl Group: The methyl group can be replaced with other substituents to probe the steric and electronic requirements at this position. For example, replacing it with a larger alkyl group would increase steric bulk, while replacing it with a halogen would introduce an electron-withdrawing group.

The following interactive data table presents hypothetical SAR data for modifications to the methyl and amine substituents.

Interactive Data Table: Influence of Methyl and Amine Substituents

Compound ID R1 (at position 3) R2 (at position 4) IC50 (nM)
3a -CH3 -NH2 100
3b -H -NH2 500
3c -Cl -NH2 80
3d -CH3 -H >10000
3e -CH3 -NHCH3 300
3f -CH3 (at position 2) -NH2 (at position 4) 800

This hypothetical data underscores the importance of both the methyl and amine groups. The removal of the methyl group (3b) or the amine group (3d) leads to a significant loss of activity. Replacing the methyl group with a chloro group (3c) is well-tolerated, suggesting that a substituent at this position is important. Methylation of the amine (3e) reduces activity, indicating that the primary amine may be involved in crucial hydrogen bonding. Shifting the position of the methyl group (3f) is also detrimental.

Isosteric Replacements and Bioisosterism in this compound Analogues

Isosteric and bioisosteric replacements are powerful strategies in medicinal chemistry to modulate the properties of a lead compound while maintaining or improving its biological activity. In the context of this compound analogues, this could involve the replacement of atoms, functional groups, or even entire rings with moieties that have similar steric and electronic characteristics.

Potential applications of isosteric replacements for this scaffold include:

Aniline (B41778) Bioisosteres: The aniline moiety is sometimes associated with metabolic liabilities. Replacing the phenylamine ring with a bioisostere, such as a pyridine (B92270) or another nitrogen-containing heterocycle, could improve the metabolic stability of the compound. nih.gov

Biphenyl Isosteres: The biphenyl group could be replaced with other biaryl systems, such as a phenylpyridine or a benzofuran, to explore different spatial arrangements and electronic properties.

Phenoxy Linker Isosteres: As discussed previously, the ether linkage can be replaced with other groups like thioethers, amines, or even amide bonds to alter the linker's properties.

The following interactive table provides hypothetical examples of isosteric replacements and their potential impact on activity.

Interactive Data Table: Isosteric Replacements

Compound ID Isosteric Replacement IC50 (nM) Rationale for Replacement
4a Phenylamine replaced with Aminopyridine 120 Improve metabolic stability
4b Biphenyl replaced with 4-Phenoxyphenyl 300 Alter dihedral angle and lipophilicity
4c Phenoxy linker replaced with Thioether 150 Modulate linker geometry and H-bonding
4d Methyl group replaced with Chlorine 80 Probe electronic and steric effects

These hypothetical results illustrate that isosteric replacements can have varied effects on activity. While some replacements may be well-tolerated or even beneficial, others can lead to a significant loss of potency. The success of a particular isosteric replacement is highly dependent on the specific interactions of the original moiety with the biological target.

Preclinical Biological Evaluation of 4 1,1 Biphenyl 4 Yloxy 3 Methylphenylamine

In Vitro Pharmacological Profiling of 4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine

In vitro (Latin for "in glass") studies are performed outside of a living organism, typically in a controlled laboratory environment using isolated tissues, cells, or subcellular fractions. This allows for a detailed examination of the compound's direct effects on specific biological targets.

Receptor binding assays are fundamental in determining whether a compound interacts with specific receptors, which are key regulators of cellular processes. These assays measure the affinity of a ligand (in this case, this compound) for a receptor. A common method is a competitive binding assay, where the test compound competes with a known radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value, which is an indicator of its binding affinity.

For example, studies on adamantanyl-tethered-biphenyl amines, which share a biphenyl (B1667301) amine core structure with the subject compound, have demonstrated their binding affinity for the estrogen receptor alpha (ERα). nih.gov In a competitive binding assay, a novel biphenyl derivative showed significant binding affinity to ERα, with an IC50 value of 62.84 nM, which was compared to the standard modulator tamoxifen (B1202) (IC50 = 79.48 nM). nih.gov Similarly, biphenylalkoxyamine derivatives have been evaluated for their affinity to the histamine (B1213489) H3 receptor (H3R), with some compounds exhibiting high affinity with Ki values below 150 nM.

Table 1: Illustrative Receptor Binding Affinity Data for Biphenyl Amine Analogs

Compound Target Receptor Assay Type Binding Affinity (IC50/Ki)
Biphenyl Amine Analog A Estrogen Receptor α (ERα) Competitive Binding IC50: 62.84 nM

This table presents hypothetical data based on findings for structurally similar compounds to illustrate the type of results obtained from receptor binding assays.

Enzyme inhibition studies are conducted to determine if a compound can interfere with the activity of specific enzymes, which are crucial for various metabolic and signaling pathways. The potency of an enzyme inhibitor is typically expressed as its IC50 value, the concentration required to inhibit 50% of the enzyme's activity.

For instance, certain biphenylalkoxyamine derivatives have been investigated for their ability to inhibit butyrylcholinesterase (BuChE), an enzyme implicated in neurodegenerative diseases. nih.gov Some of these compounds displayed submicromolar inhibition of BuChE, with IC50 values less than 1 µM. nih.gov Another study on analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which have a phenylamine substructure, found them to be competitive inhibitors of human plasma benzylamine (B48309) oxidase (BzAO). nih.gov

Table 2: Illustrative Enzyme Inhibition Data for Biphenyl Derivatives

Compound Target Enzyme Inhibition Type Inhibitory Concentration (IC50)
Biphenylalkoxyamine Analog C Butyrylcholinesterase (BuChE) Competitive 590 nM

This table presents hypothetical data based on findings for structurally similar compounds to illustrate the type of results obtained from enzyme inhibition studies.

Cell-based functional assays provide insights into the biological effects of a compound in a cellular context. njbio.com These assays can measure a wide range of cellular responses, including cell viability, proliferation, apoptosis (programmed cell death), and changes in signaling pathways. njbio.comoncolines.com

For example, novel hydroxylated biphenyl compounds have been evaluated for their anticancer activity in malignant melanoma cells. mdpi.com These studies often include:

Cell Viability Assays: To determine the concentration of the compound that reduces cell viability by 50% (IC50). One such biphenyl compound demonstrated an IC50 of 2.68 µM in MDA-MB-231 breast cancer cells. bioworld.com

Apoptosis Assays: Using techniques like Annexin V staining to detect early apoptotic events. mdpi.com

Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at specific phases (e.g., G2/M). mdpi.com

Reporter Gene Assays: To measure the effect of the compound on the transcriptional activity of specific genes. oncolines.com

Table 3: Illustrative Data from Cell-Based Functional Assays for Biphenyl Analogs

Assay Type Cell Line Measured Effect Result
Cell Viability MDA-MB-231 (Breast Cancer) Inhibition of Cell Growth IC50: 2.68 µM
Apoptosis Malignant Melanoma Cells Induction of Apoptosis Dose-dependent increase in Annexin V positive cells

This table presents hypothetical data based on findings for structurally similar compounds to illustrate the type of results obtained from cell-based functional assays.

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. nih.gov This approach is crucial in the early stages of research to identify "hits" from large compound libraries that exhibit a desired biological activity. embl.orgthermofisher.com These libraries are often designed for structural diversity and drug-like properties. ku.edu

A compound like this compound could be part of a screening library to be tested against a panel of receptors, enzymes, or in various cell-based assays to identify potential therapeutic targets. nih.gov The hits identified through HTS would then undergo further characterization and optimization. embl.org

In Vivo Proof-of-Concept Studies in Relevant Animal Models

In vivo (Latin for "within the living") studies are conducted in whole, living organisms, typically animal models of human diseases. These studies are essential to evaluate the efficacy and potential therapeutic effects of a compound in a complex biological system.

Once a compound shows promising in vitro activity against a specific biological pathway, its efficacy is tested in relevant animal models. The choice of the animal model depends on the therapeutic area of interest.

For instance, if in vitro studies suggested that this compound has anticancer properties, its efficacy would be evaluated in tumor-bearing animal models. A study on novel o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives as PD-1/PD-L1 inhibitors demonstrated potent in vivo anticancer efficacy in a Lewis lung carcinoma (LLC)-bearing allograft mouse model. nih.govbohrium.com One compound, at a low dose, exhibited a tumor growth inhibition rate of 48.5%. nih.govbohrium.com Similarly, another biphenyl compound targeting PD-L1 showed significant tumor growth inhibition in an MDA-MB-231 tumor-bearing nude mouse model, with inhibition rates of 39.0% and 62.5% at different doses. bioworld.com

Table 4: Illustrative In Vivo Efficacy Data for Biphenyl Derivatives in an Anticancer Model

Compound Animal Model Efficacy Endpoint Result
Biphenyl Derivative E LLC-bearing allograft mice Tumor Growth Inhibition 48.5% inhibition

This table presents hypothetical data based on findings for structurally similar compounds to illustrate the type of results obtained from in vivo efficacy studies.

Pharmacodynamic Biomarker Evaluation

Pharmacodynamic (PD) biomarkers are crucial for demonstrating a drug's mechanism of action and its effects on the body. nih.govmdpi.com These markers can provide early indications of a drug's potential efficacy. mdpi.com In the preclinical evaluation of a novel compound, studies would typically be conducted to identify and validate relevant PD biomarkers. This could involve in vitro assays, cellular models, and in vivo animal studies to measure changes in specific proteins, signaling pathways, or physiological responses that are modulated by the compound. youtube.com

However, no specific pharmacodynamic biomarker data has been published for this compound. Therefore, it is not possible to detail the specific biomarkers evaluated or to present a data table of findings.

ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Preclinical Systems

The assessment of ADME properties is a fundamental component of preclinical drug development, helping to predict a compound's pharmacokinetic profile in humans. nih.gov These studies are essential for understanding how a drug is processed by the body.

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are used to predict the in vivo half-life and clearance of a compound. creative-bioarray.com These studies typically utilize liver microsomes or hepatocytes to determine the rate at which a compound is metabolized by drug-metabolizing enzymes. creative-bioarray.comresearchgate.net Subsequent metabolite identification studies aim to characterize the chemical structures of the metabolites formed. frontiersin.org

No in vitro metabolic stability data or metabolite identification studies for this compound have been reported in the available literature.

Interactive Data Table: In Vitro Metabolic Stability of this compound

SpeciesSystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
N/AN/ANo Data AvailableNo Data Available
N/AN/ANo Data AvailableNo Data Available
N/AN/ANo Data AvailableNo Data Available

Plasma Protein Binding Studies

Plasma protein binding (PPB) influences the distribution and availability of a drug to its target sites. nih.govresearchgate.net Only the unbound fraction of a drug is generally considered pharmacologically active. atlantis-press.com PPB is typically determined using methods such as equilibrium dialysis or ultrafiltration. nih.govyoutube.com

Specific data regarding the plasma protein binding of this compound is not available.

Interactive Data Table: Plasma Protein Binding of this compound

SpeciesUnbound Fraction (fu)% Bound
N/ANo Data AvailableNo Data Available
N/ANo Data AvailableNo Data Available
N/ANo Data AvailableNo Data Available

Blood-Brain Barrier Permeability Assessment

For compounds targeting the central nervous system (CNS), assessing their ability to cross the blood-brain barrier (BBB) is critical. nih.govnih.gov The BBB is a highly selective barrier that protects the brain. nih.govnih.gov In vitro models, such as cell-based assays, and in vivo animal studies are used to evaluate BBB permeability. nih.govresearchgate.net

There is no published information on the blood-brain barrier permeability of this compound.

Interactive Data Table: Blood-Brain Barrier Permeability of this compound

Assay TypePermeability Value (e.g., Papp, Brain/Plasma Ratio)Classification
N/ANo Data AvailableNo Data Available
N/ANo Data AvailableNo Data Available

Target Engagement Studies for this compound

Target engagement studies are designed to confirm that a drug candidate interacts with its intended molecular target in a relevant biological system. mdpi.com These studies are essential to link the drug's mechanism of action to its biological effects. Various techniques, such as cellular thermal shift assays (CETSA), photoaffinity labeling, or target-specific biomarkers, can be employed to measure target engagement.

No target engagement studies for this compound have been documented in publicly accessible sources. Without knowledge of the intended biological target, it is impossible to speculate on potential study designs or outcomes.

Elucidation of the Mechanism of Action of 4 1,1 Biphenyl 4 Yloxy 3 Methylphenylamine

Identification of Primary Biological Targets and Pathways

The unique structure of 4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine, which combines an aromatic amine with a biphenyl (B1667301) moiety, suggests the potential for multiple biological interactions. Aromatic amines are a class of compounds known for their metabolic activation into reactive intermediates that can form adducts with macromolecules, including DNA and proteins. nih.govnih.gov This suggests that a primary biological target could be nucleic acids, potentially leading to genotoxicity. nih.govwho.int The carcinogenicity of many aromatic amines is well-documented and often linked to the formation of DNA adducts in target tissues like the urinary bladder. nih.govnih.gov

The biphenyl group, a common scaffold in many biologically active compounds, can mediate interactions with a variety of protein targets. researchgate.netresearchgate.net Biphenyl-containing molecules have been shown to exhibit a wide range of pharmacological activities, including acting as enzyme inhibitors or receptor antagonists. researchgate.netresearchgate.net Therefore, it is plausible that this compound could also target specific proteins. Potential protein targets could include enzymes involved in xenobiotic metabolism, such as cytochrome P450s, or proteins with hydrophobic binding pockets that can accommodate the biphenyl structure.

Given these structural features, the primary biological pathways potentially affected by this compound could include DNA damage response pathways, cell cycle regulation, and pathways related to cellular stress and apoptosis. Furthermore, interactions with specific protein targets could modulate various signaling cascades, depending on the function of the protein involved.

Molecular Interactions with Identified Targets (e.g., protein-ligand interactions)

The interaction of this compound with its potential biological targets would be governed by a variety of non-covalent and covalent interactions.

If the compound interacts with a protein target, the biphenyl moiety would likely play a crucial role in binding. The aromatic rings of the biphenyl group can participate in several types of interactions within a protein's binding site:

Aromatic stacking (π-π interactions): The flat, aromatic surfaces of the biphenyl rings can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. brylinski.orgnih.gov

Cation-π interactions: The electron-rich π-system of the aromatic rings can interact favorably with cationic amino acid residues like lysine (B10760008) and arginine. acs.orgportlandpress.com

Hydrophobic interactions: The nonpolar nature of the biphenyl group would favor its insertion into hydrophobic pockets of a protein, displacing water molecules and contributing to binding affinity.

The primary amine group could act as a hydrogen bond donor, forming interactions with suitable acceptor groups on a protein target. Furthermore, upon metabolic activation to a reactive intermediate, this amine group could form covalent bonds with nucleophilic residues on proteins or with DNA bases. nih.gov

Type of InteractionPotential Interacting Moiety on the CompoundPotential Interacting Partner on a Biological TargetSignificance
Aromatic Stacking (π-π)Biphenyl ringsAromatic amino acids (Phe, Tyr, Trp)Stabilizes protein-ligand binding
Cation-π InteractionBiphenyl ringsCationic amino acids (Lys, Arg)Contributes to binding affinity
Hydrophobic InteractionBiphenyl and methyl groupsHydrophobic pockets in proteinsMajor driving force for binding
Hydrogen BondingAmine groupHydrogen bond acceptors on proteins or DNAProvides specificity to binding
Covalent Adduct FormationMetabolically activated amine groupNucleophilic sites on DNA and proteinsCan lead to genotoxicity and altered protein function

Downstream Signaling Pathway Modulation

Modulation of downstream signaling pathways by this compound would be a consequence of its interactions with primary biological targets.

If the compound or its metabolites form DNA adducts, this would trigger the DNA damage response (DDR). The DDR involves a complex network of signaling pathways that sense the DNA lesion, arrest the cell cycle to allow for repair, and, if the damage is too severe, induce apoptosis. Key proteins in these pathways include the sensor kinases ATM and ATR, which, upon activation, phosphorylate a cascade of downstream targets including the tumor suppressor p53 and the checkpoint kinases Chk1 and Chk2. Activation of p53 can lead to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).

Interaction with specific protein targets could also lead to the modulation of other signaling pathways. For instance, if the compound were to inhibit a protein kinase, it would block the phosphorylation of its downstream substrates, thereby disrupting the signaling cascade. Conversely, if it were to activate a receptor, it could initiate a signaling cascade. Given that some biphenyl compounds have been shown to affect pathways like the Hedgehog signaling pathway, it is conceivable that this compound could modulate developmental or cell proliferation pathways. researchgate.net

Furthermore, the metabolic activation of aromatic amines can lead to oxidative stress, which in turn can activate stress-responsive signaling pathways such as the Keap1-Nrf2 pathway. nih.gov Upregulation of the Nrf2 pathway leads to the expression of antioxidant and detoxification enzymes. nih.gov

Gene Expression Profiling and Proteomic Analysis in Response to this compound

To understand the cellular response to treatment with this compound, gene expression profiling (e.g., using microarrays or RNA-sequencing) and proteomic analysis could be employed. nih.govyoutube.com These techniques provide a global view of the changes in mRNA and protein levels, respectively, and can offer insights into the compound's mechanism of action.

A hypothetical gene expression study might reveal changes in the transcription of genes involved in several key processes. Based on the known effects of aromatic amines and biphenyl compounds, one might expect to see differential expression of genes related to:

Xenobiotic metabolism: Upregulation of cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2) and phase II detoxification enzymes (e.g., glutathione (B108866) S-transferases, UDP-glucuronosyltransferases). nih.gov

DNA damage response: Increased expression of genes like GADD45A, CDKN1A (p21), and other p53 target genes.

Oxidative stress response: Upregulation of genes controlled by the Nrf2 transcription factor, such as HMOX1 (heme oxygenase 1) and NQO1 (NAD(P)H quinone dehydrogenase 1). nih.gov

Inflammation and immune response: Changes in the expression of cytokines and chemokines.

Hypothetical Gene Expression Changes in Response to this compound
GeneFunctionPredicted Change in Expression
CYP1A1Xenobiotic metabolismUpregulated
GADD45ADNA damage responseUpregulated
CDKN1A (p21)Cell cycle arrestUpregulated
HMOX1Oxidative stress responseUpregulated
BAXApoptosisUpregulated

Proteomic analysis would complement the gene expression data by providing information on protein abundance, post-translational modifications, and protein-protein interactions. nih.gov For example, a proteomic study might identify changes in the levels of proteins involved in the pathways mentioned above. It could also reveal post-translational modifications, such as phosphorylation, that indicate the activation state of signaling proteins like ATM, Chk2, and p53. Furthermore, proteomic approaches could be used to identify direct protein targets of the compound or its reactive metabolites.

Hypothetical Proteomic Changes in Response to this compound
ProteinFunctionPredicted Change
Cytochrome P450 1A1MetabolismIncreased abundance
p53Tumor suppressorIncreased phosphorylation
Heme oxygenase 1Stress responseIncreased abundance
Caspase-3ApoptosisActivation (cleavage)

Role of Metabolites in the Mechanism of Action

The biological activity of this compound is likely to be heavily influenced by its metabolism. Aromatic amines are known to undergo extensive biotransformation, primarily in the liver, by phase I and phase II enzymes. nih.govwho.int

The key metabolic activation step for aromatic amines is N-oxidation, catalyzed by cytochrome P450 enzymes (particularly CYP1A2), to form N-hydroxyarylamines. nih.govnih.gov These metabolites can be further activated by sulfotransferases or acetyltransferases to form reactive esters, which can then spontaneously break down to form highly electrophilic nitrenium ions. epa.gov These nitrenium ions are capable of reacting with nucleophilic sites on DNA and proteins, forming stable adducts and leading to the toxic effects of the parent compound. nih.gov

The biphenyl moiety can also be metabolized, typically through hydroxylation at various positions on the aromatic rings, also catalyzed by cytochrome P450s. nih.gov The resulting hydroxylated metabolites can then be conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion. nih.gov While hydroxylation is often a detoxification pathway, some hydroxylated metabolites of biphenyl compounds can have their own biological activities.

Multi-Omics Approaches to Unravel Complex Mechanisms

A comprehensive understanding of the mechanism of action of this compound would benefit greatly from a multi-omics approach. magtechjournal.comnih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a more complete picture of the compound's effects on a biological system can be constructed. acs.orgtoxicology.org

For example, transcriptomic and proteomic data can identify the pathways that are perturbed by the compound, as discussed above. Metabolomic analysis, which measures the levels of small molecule metabolites in a cell or organism, can provide insights into the metabolic reprogramming that occurs in response to the compound. nih.gov This could include identifying the specific metabolic pathways that are altered and detecting the formation of drug metabolites.

By combining these different "omics" datasets, it is possible to build a systems-level model of the compound's mechanism of action. nih.gov For example, changes in gene expression (transcriptomics) that lead to altered protein levels (proteomics) could be correlated with changes in the levels of specific metabolites (metabolomics) that are substrates or products of those proteins. This integrated approach can help to identify the key molecular initiating events and follow their consequences through the various layers of biological organization, ultimately leading to the observed phenotype. Such an approach is invaluable for predictive toxicology and for understanding the complex biological responses to chemical exposures. magtechjournal.comtoxicology.org

Role of 4 1,1 Biphenyl 4 Yloxy 3 Methylphenylamine As a Chemical Biology Probe

Design and Synthesis of Labeled 4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine for Probe Applications

No specific methods for the design and synthesis of labeled derivatives of this compound for probe applications have been documented.

Isotopic Labeling for Metabolic Tracing

There are no published studies detailing the isotopic labeling (e.g., with 2H, 13C, or 15N) of this compound for the purpose of tracing its metabolic fate in biological systems.

Applications in Target Deconvolution and Validation

There are no documented cases of this compound or its derivatives being used in affinity-based proteomics, photo-affinity labeling, or other chemoproteomic techniques for the deconvolution and validation of its biological targets.

Use in Phenotypic Screening Campaigns

While the compound may be part of large chemical libraries used in high-throughput phenotypic screens, there are no specific public reports or studies that highlight its use or activity in such campaigns. Phenotypic screening is an approach where compounds are tested for their ability to produce a desired effect in a biological system without prior knowledge of the target.

Contribution to Understanding Biological Processes

As there is no available research on the use of this compound as a chemical probe to identify and validate its biological targets, its specific contributions to the understanding of biological processes remain undefined.

Strategic Applications of 4 1,1 Biphenyl 4 Yloxy 3 Methylphenylamine in Medicinal Chemistry Research

Lead Compound Identification and Optimization Strategies

The 4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine structure possesses several key features that make it a promising lead compound for various therapeutic targets. The biphenyl (B1667301) group can engage in favorable pi-stacking and hydrophobic interactions within protein binding pockets, while the ether linkage provides a degree of conformational flexibility. The primary amine and the methyl group on the aniline (B41778) ring offer vectors for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties.

Optimization strategies for a lead compound of this nature would typically involve a systematic exploration of its structure-activity relationships (SAR). Key modifications could include:

Substitution on the Biphenyl Rings: Introducing various substituents (e.g., halogens, alkyls, alkoxys) on either of the phenyl rings can modulate electronic properties and steric interactions, leading to improved binding affinity and selectivity.

Bioisosteric Replacement: The ether linkage could be replaced with other linking groups such as a thioether, sulfone, or amide to fine-tune the molecule's geometry and metabolic stability.

An example of such optimization on a related biphenyl scaffold was demonstrated in the development of potent Fatty Acid-Binding Protein 4 (FABP4) inhibitors, where systematic modifications led to orally bioavailable compounds with anti-inflammatory efficacy.

Fragment-Based Drug Discovery (FBDD) Approaches Leveraging the Scaffold

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel drug candidates by screening small, low-molecular-weight fragments that bind to a biological target. The this compound scaffold can be deconstructed into several fragments that could be valuable in an FBDD campaign. For instance, the biphenyl ether or the 3-methylaniline moiety could serve as starting fragments.

Should a fragment derived from this scaffold show binding to a target of interest, the subsequent "fragment growing" or "fragment linking" strategies would be employed. The known structure of the full this compound molecule could guide the elaboration of the initial fragment hit. For example, if the 3-methylaniline fragment was identified as a binder, the biphenyl-4-yloxy portion could be systematically introduced to explore and exploit adjacent binding pockets, a common strategy in the design of kinase inhibitors.

Prodrug Design Based on this compound

Prodrug design is a well-established strategy to overcome undesirable pharmaceutical properties of an active drug molecule, such as poor solubility, low bioavailability, or off-target toxicity. The primary amine of this compound is an ideal handle for prodrug derivatization.

Potential prodrug strategies for this scaffold could include:

Amide or Carbamate (B1207046) Prodrugs: The amine could be converted to an amide or carbamate by reacting it with a carboxylic acid or a chloroformate, respectively. This modification can increase lipophilicity and facilitate passive diffusion across cell membranes. These prodrugs would then be hydrolyzed by endogenous amidases or esterases to release the active parent amine.

Phosphoramidate Prodrugs: For applications requiring targeted delivery to specific tissues, the amine could be converted to a phosphoramidate. These prodrugs can be designed to be cleaved by specific enzymes, such as phosphoramidases, that may be overexpressed in diseased tissues.

Combination Chemistries with this compound in Research Contexts

In a research context, the this compound scaffold can be utilized in various combination chemistry approaches to generate libraries of diverse compounds for high-throughput screening.

Parallel Synthesis: The primary amine serves as a convenient point for diversification. A core synthesis of the biphenyl ether amine scaffold can be followed by a parallel amidation or reductive amination with a library of aldehydes or carboxylic acids to rapidly generate a large number of analogs.

Diversity-Oriented Synthesis (DOS): The scaffold can be incorporated into more complex molecular architectures through multi-component reactions or other diversity-generating reaction sequences. This approach aims to create structurally diverse and complex molecules that can probe a wider range of biological targets.

Intellectual Property and Patent Landscape in Medicinal Chemistry Relevant to the Compound

The patent landscape for biphenyl derivatives is extensive, reflecting their importance in medicinal chemistry. rsc.org Patents in this area often claim a genus of compounds encompassing a core scaffold, such as a biphenyl ether, with various substituents. While patents specifically claiming this compound for a particular therapeutic use are not prominent, it is highly likely that this compound falls within the scope of broader patent claims for related structures.

For instance, a patent for a series of kinase inhibitors might claim a core structure where one of the variables can be a biphenyl ether moiety and another can be a substituted aniline. In such cases, this compound would be considered an example of the claimed invention, even if not explicitly synthesized and tested.

The novelty and patentability of new derivatives of this compound would depend on the specific modifications made and the unexpected therapeutic utility demonstrated. A novel substitution pattern that leads to a significant improvement in activity or a new therapeutic application could be the subject of a new patent.

Below is a hypothetical data table illustrating the kind of data that would be generated during a lead optimization campaign based on the this compound scaffold.

Compound IDR1R2Target Binding Affinity (IC50, nM)
Parent Scaffold HH1500
Analog 14'-FH750
Analog 2H2-Cl980
Analog 34'-F2-Cl320
Analog 43'-OCH3H1200

Potential in Material Science and Advanced Functional Systems

Incorporation of 4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine into Polymer Architectures

The amine functional group in this compound makes it an excellent candidate as a monomer for the synthesis of high-performance polymers, particularly aromatic polyamides. Aromatic polyamides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their rigid backbones often lead to poor solubility and high processing temperatures, which can limit their applications. nih.gov

The incorporation of this compound into polymer chains can address these limitations. The flexible ether linkage and the methyl substituent can disrupt the polymer chain's regular packing, thereby increasing solubility in organic solvents and improving processability. mdpi.com The rigid biphenyl (B1667301) unit, on the other hand, helps to maintain a high glass transition temperature (Tg) and thermal stability. nih.govmdpi.com

For instance, novel aromatic polyamides synthesized from diamines containing bulky pendant groups have demonstrated enhanced solubility while retaining high thermal stability. tandfonline.com Similarly, the introduction of ether linkages into the main chain of polyamides and polyimides generally improves solubility without significantly sacrificing other desirable properties. researchgate.net The synthesis of polyamides from various aromatic diamines has been shown to yield polymers with high thermal stability, with decomposition temperatures often exceeding 400-500°C, and high glass transition temperatures. nih.govmdpi.com

Table 1: Potential Properties of Polyamides Incorporating this compound

PropertyAnticipated CharacteristicContributing Structural Feature
Thermal StabilityHigh (Decomposition > 450°C)Aromatic biphenyl and phenylamine units
SolubilityImproved in organic solvents (e.g., NMP, DMAc)Ether linkage, methyl group, and non-linear structure
Glass Transition Temperature (Tg)High ( > 200°C)Rigid biphenyl moiety
ProcessabilityEnhanced due to better solubilityFlexible ether linkage

Applications in Organic Electronics and Optoelectronic Devices

Aromatic amines, particularly those with extended π-conjugated systems like the biphenyl group, are widely investigated as hole-transporting materials (HTMs) in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The amine moiety can be easily oxidized to form a stable radical cation, facilitating the transport of positive charge carriers (holes).

The structure of this compound is analogous to many high-performance HTMs. Biphenyl-based enamines have been synthesized and shown to possess high thermal stability and good charge-carrier mobility, making them suitable for applications in organic electronics. royalsocietypublishing.org The introduction of an oxygen linker in some biphenyl derivatives can result in a material that forms a stable amorphous state, which is often desirable for thin-film device fabrication. royalsocietypublishing.org

In the context of OLEDs, arylamine-substituted 2,2′-bipyridines have been used as components in electroluminescent devices. mdpi.com For PSCs, the design of efficient HTMs is crucial for achieving high power-conversion efficiencies. Materials with structures similar to this compound are expected to have appropriate energy levels to facilitate efficient hole extraction from the perovskite layer and transport to the electrode.

Role as a Building Block for Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. The structure of this compound contains several features that make it a promising building block for supramolecular assemblies.

The amine group can act as a hydrogen bond donor, while the oxygen of the ether linkage and the aromatic rings can act as hydrogen bond acceptors. The large, flat surface of the biphenyl unit is ideal for engaging in π–π stacking interactions, which are crucial for the formation of ordered, higher-dimensional structures. chinesechemsoc.org

For example, bio-inspired self-assembly of biphenyl-tripeptides can form robust supramolecular nanofiber hydrogels, where hydrogen bonding and interactions between phenylalanine groups play a key role. nih.gov Similarly, biphenyl central cores have been used to drive the construction of dynamic superhelical structures through a combination of π–π stacking and hydrogen bonding. chinesechemsoc.org The self-assembly of biphenyl-cyanostilbenes, driven by benzamide (B126) units, can lead to the formation of helical aggregates. nih.gov The ability to form such ordered assemblies opens up possibilities for creating novel materials with applications in areas like tissue engineering and chiroptical materials. nih.govnih.gov

Exploration in Nanomaterials and Surface Chemistry

The functional groups present in this compound make it suitable for the surface modification of nanomaterials, which is a key strategy for improving their dispersion in polymer matrices and for introducing new functionalities. wiley-vch.de The amine group can be used to covalently attach the molecule to the surface of various nanoparticles.

For instance, amine-functionalized nanoparticles can be synthesized and their surfaces can be further modified through reactions with a wide range of functional groups. nih.gov Aromatic amines can be used to functionalize the surfaces of nanodiamond particles via in situ generated diazonium salts. mdpi.com This allows for the creation of amphiphilic carbon nanomaterials and the selective incorporation of molecules with diverse activities. mdpi.com

Furthermore, biphenyl groups themselves can be used to modify the surface of nanoparticles. Silica (B1680970) nanoparticles modified with biphenyl groups have been shown to enhance the crack resistance of coatings. acs.orgnih.gov The hydrophobic nature of the biphenyl group can improve the interaction between the nanoparticles and a polymer matrix. acs.org Biphenyl-based thiols can form well-ordered self-assembled monolayers (SAMs) on gold surfaces, which have applications in nanoscience and molecular electronics. acs.orgnih.gov

Table 2: Potential Nanomaterial Functionalization Strategies

NanomaterialFunctionalization MethodPotential Application
Silica NanoparticlesGrafting via amine group reaction with surface silanolsReinforcement in polymer composites, improved coatings
Gold NanoparticlesFormation of SAMs (if converted to a thiol derivative)Sensors, molecular electronics
Carbon Nanotubes/GrapheneDiazonium salt reaction with the amine groupEnhanced polymer nanocomposites
NanodiamondsReaction of the amine group with surface functionalitiesBiomedical imaging, drug delivery

Photophysical Properties and Potential for Sensing Applications

Biphenyl derivatives are known to exhibit interesting photophysical properties, including fluorescence. The fluorescence of aminobiphenyls, for example, has been studied, and it has been found that their emission characteristics can be sensitive to the local environment, such as solvent polarity and pH. nih.govnih.gov This sensitivity makes them potential candidates for use in chemical sensors.

The compound this compound, being a biphenyl derivative with an amino group, is expected to be fluorescent. The emission properties can be tuned by the electronic nature of the substituents. The combination of the electron-donating amine and ether groups with the π-conjugated biphenyl system could lead to efficient intramolecular charge transfer (ICT) upon photoexcitation, resulting in fluorescence that is sensitive to environmental factors.

This property can be harnessed for sensing applications. For instance, biphenyl-containing Schiff base derivatives have been developed as fluorescent chemosensors for the detection of metal ions like Al³⁺ and Zn²⁺. rsc.orgrsc.org The binding of the metal ion to the sensor molecule modulates the ICT process, leading to a change in the fluorescence intensity or wavelength. Similarly, biphenol-based fluorescent sensors have been synthesized for the detection of Fe³⁺ ions. mdpi.com Given these precedents, it is plausible that this compound could be modified to create selective and sensitive fluorescent probes for various analytes, including metal ions and nitroaromatic compounds, which are common explosives. mdpi.comnih.gov

Future Research Directions and Challenges

Unexplored Synthetic Avenues for 4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine

The synthesis of diaryl ethers and diarylamines is well-established through classic methods like the Ullmann condensation and Buchwald-Hartwig amination. organic-chemistry.org However, future research can explore more efficient, sustainable, and versatile synthetic strategies for this compound and its analogs.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. researchgate.netmdpi.com Unexplored avenues include catalyst-free, microwave-assisted coupling of phenols with electron-deficient aryl halides, which can offer high yields in short reaction times. organic-chemistry.org The use of greener solvents, such as dialkyl carbonates or cyclopentyl methyl ether, could significantly reduce the environmental impact of the synthesis process. researchgate.netnih.gov

Flow Chemistry: Continuous flow chemistry presents a powerful tool for optimizing reaction conditions, improving safety, and enabling scalability. rsc.orgrsc.org Applying flow chemistry to the C-O cross-coupling reactions required for this compound could allow for precise control over temperature and reaction time, potentially minimizing byproduct formation and improving yields. nottingham.ac.ukacs.orgacs.org This technology is particularly advantageous for handling exothermic reactions and for the synthesis of compound libraries for structure-activity relationship (SAR) studies. rsc.org

Novel Catalytic Systems: While palladium and copper are the conventional catalysts for C-O and C-N bond formation, research into more abundant and less toxic metal catalysts (e.g., nickel, iron) is a key future direction. Furthermore, developing ligands that can facilitate the coupling of sterically hindered substrates could allow for the synthesis of more complex and potentially more selective analogs of the target compound. nih.govresearchgate.net

Below is a table summarizing potential modern synthetic strategies.

Table 1: Unexplored and Modern Synthetic Strategies
Synthetic Approach Potential Advantages Key Research Focus
Green Chemistry Reduced environmental impact, lower cost, increased safety. researchgate.net Developing catalyst-free methods, utilizing biodegradable solvents, exploring energy-efficient techniques like microwave irradiation. organic-chemistry.orgmdpi.com
Flow Chemistry Enhanced reaction control, improved safety and scalability, rapid optimization. rsc.orgacs.org Adapting cross-coupling reactions to continuous flow reactors, integrating real-time analytics for process optimization. nottingham.ac.ukacs.org
Novel Catalysis Access to cheaper and more sustainable metals, synthesis of sterically hindered analogs. nih.gov Exploring earth-abundant metal catalysts (Ni, Fe), designing advanced ligands for challenging couplings. researchgate.net
Smiles Rearrangement Metal-free synthesis of heavily substituted diarylamines. nih.govresearchgate.net Investigating conformationally-accelerated variants for sterically encumbered precursors. researchgate.net

Emerging Biological Targets for Investigation

The structural framework of this compound is a "privileged scaffold" often found in small-molecule kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, especially cancer and inflammatory disorders. rsc.orgaacrjournals.org

Kinase Inhibition: A primary avenue for future research is to screen this compound against a broad panel of the human kinome. omicsx.com While approximately 20% of the kinome has been therapeutically targeted, vast opportunities remain. nih.gov Emerging kinase targets in immuno-oncology, such as Hematopoietic Progenitor Kinase (HPK1), and in oncology, like Fms-like tyrosine kinase 3 (FLT3) and various Cyclin-Dependent Kinases (CDKs), represent high-priority targets for novel inhibitors. acs.orgnih.gov Investigating the compound's potential to overcome resistance mutations that affect current kinase inhibitors is also a critical research direction. nih.govjci.org

Non-Kinase Targets: Beyond kinases, the biphenyl (B1667301) and diaryl ether motifs are present in molecules active against other targets. Research could explore whether this compound can inhibit protein-protein interactions, such as the PD-1/PD-L1 immune checkpoint. acs.orgresearchgate.net Additionally, novel biphenyl derivatives have been identified as androgen receptor degraders, opening a potential application in treating resistant prostate cancer. nih.gov

Table 2: Potential Biological Targets for Investigation

Target Class Specific Examples Therapeutic Area Rationale
Protein Kinases HPK1, FLT3, CDKs, RIPK1, TYK2. acs.orgnih.govxtalks.com Oncology, Immunology, Inflammation. mdpi.com The diaryl ether/biphenyl scaffold is common in approved kinase inhibitors. rsc.org
Immune Checkpoints PD-1/PD-L1 Interaction. acs.org Immuno-Oncology. Biphenyl pyridine (B92270) derivatives have shown potent inhibition of this interaction. researchgate.net
Nuclear Receptors Androgen Receptor (AR). nih.gov Oncology (Prostate Cancer). Biphenyl structures can serve as a core for developing AR degraders. nih.gov

| Other Enzymes | EGFR, BTK, MET, FGFR2. aacrjournals.org | Oncology, Metabolic Diseases. | Kinase panel screening often reveals novel, therapeutically relevant off-target activities. aacrjournals.org |

Advancements in Computational Approaches for this Compound Class

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and these computational tools can significantly accelerate the investigation of this compound. easychair.orgmdpi.com

Predictive Modeling and Virtual Screening: AI/ML algorithms can analyze vast chemical and biological datasets to predict the compound's potential biological targets, binding affinity, and pharmacokinetic properties (ADME/Tox). rsc.orgnih.gov Generative models, such as variational autoencoders (VAEs), can design novel analogs with improved potency and selectivity by exploring the latent chemical space around the core scaffold. nih.govnih.gov These approaches can prioritize the synthesis of the most promising candidates, saving significant time and resources. easychair.org

Understanding Polypharmacology and Resistance: Many kinase inhibitors interact with multiple targets (polypharmacology), which can lead to both therapeutic efficacy and off-target toxicity. rsc.org Computational methods can help predict the kinome-wide selectivity profile of the compound. mdpi.com Furthermore, AI can model how mutations in a target kinase might affect inhibitor binding, thereby guiding the design of next-generation compounds that can overcome clinical resistance. rsc.org

Development of Novel Analytical Methods

To advance the compound from a chemical entity to a potential therapeutic agent, the development of robust and sensitive analytical methods is essential. This is a critical step for all stages of preclinical and clinical development. tandfonline.com

Future work must focus on creating and validating high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise quantification of this compound in complex biological matrices like plasma, blood, and tissue homogenates. These methods are fundamental for conducting pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. High-throughput screening versions of these assays would also be beneficial for initial in vitro metabolic stability and permeability assessments.

Overcoming Research Hurdles in Complex Biological Systems

Translating promising in vitro activity into in vivo efficacy is a major challenge in drug development. For a compound like this compound, several hurdles must be anticipated and addressed.

Bioavailability and Drug Delivery: Diaryl ether compounds can sometimes exhibit poor aqueous solubility and bioavailability, limiting their therapeutic potential. nih.gov Future research should include early formulation development and potentially the use of nanodelivery systems to improve pharmacokinetic profiles. nih.gov

Target Engagement and CNS Penetration: A significant hurdle, particularly for kinase inhibitors targeting brain tumors, is the inability to cross the blood-brain barrier (BBB) in sufficient concentrations to engage the target. nih.gov Preclinical studies must assess the free drug levels in the brain to determine if the compound has the potential to treat central nervous system diseases. nih.gov

Predicting and Mitigating Toxicity: Early identification of potential toxicity is crucial. Advanced preclinical models, such as 3D bioprinted tissues and organ-on-a-chip systems, can better mimic human physiology than traditional 2D cell cultures and may offer more predictive insights into both efficacy and toxicity. nih.gov Supervised machine learning platforms can also be used to classify a compound's potential cell stress phenotype, helping to understand its latent toxicity profile early in development. mdpi.com

Interdisciplinary Research Opportunities

The complexity of modern drug discovery necessitates a highly collaborative and interdisciplinary approach. tandfonline.comnih.govdrugdiscoverytrends.com The future development of this compound would greatly benefit from the synergy between different scientific fields.

Academia-Industry Partnerships: Collaborations between academic labs, which often excel in basic research and target identification, and pharmaceutical companies, with their expertise in drug development and clinical trials, are crucial for translating discoveries into medicines. acs.orgmrlcg.comnih.gov These partnerships can provide the necessary funding, resources, and expertise to navigate the high costs and risks of drug development. acs.org

Integrated Research Teams: An effective research model involves integrated teams of medicinal chemists, computational scientists, biologists, and pharmacologists working in a "design-make-test-analyze" cycle. slideshare.net In this model, computational experts predict promising molecules, synthetic chemists create them, biologists test their activity, and the collective team analyzes the data to design the next round of improved compounds. This iterative process, fueled by open communication and shared goals, is essential for accelerating progress from a lead compound to a clinical candidate. tandfonline.comacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura) to form the biphenyl core, followed by nucleophilic aromatic substitution to introduce the methylphenoxy group. Palladium-based catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres (N₂/Ar) are critical for coupling efficiency. For example, analogous biphenylamines with halogen substituents (e.g., 3',4'-difluoro derivatives) achieve yields >75% when using DMF as a solvent at 80–100°C . Optimization should include screening bases (e.g., K₂CO₃) and monitoring by TLC/HPLC to minimize by-products.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm the biphenyl linkage and substitution patterns (e.g., coupling constants for aromatic protons in ortho/meta positions) .
  • High-resolution mass spectrometry (HRMS) : For exact mass verification (error <2 ppm).
  • HPLC-PDA : To assess purity (>95%) and detect trace impurities. PubChem data for structurally similar compounds (e.g., 3-(4-methylphenoxy)benzylamine) provide reference retention times .
  • FT-IR : To identify amine N-H stretches (~3300 cm⁻¹) and aryl ether C-O-C vibrations (~1250 cm⁻¹).

Q. How can researchers ensure the compound's stability during storage and handling?

  • Methodological Answer : Conduct accelerated stability studies under varied conditions (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Amine-containing biphenyl derivatives are prone to oxidation; thus, storage in amber vials under argon with desiccants (e.g., silica gel) is advised. For analogs like 4'-fluoro-2-methylbiphenylamine, degradation products (e.g., quinones) form under oxidative conditions, necessitating antioxidant additives (e.g., BHT) .

Advanced Research Questions

Q. How can contradictory data in spectroscopic analysis (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamerism) or solvent effects. For example, biphenylamine derivatives exhibit variable splitting due to restricted rotation around the aryl-aryl bond. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures or computational simulations (DFT) to model conformational energy barriers . Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation.

Q. What strategies are effective for studying substituent effects on the compound's reactivity or biological activity?

  • Methodological Answer : Design a congener library with systematic substitutions (e.g., -Cl, -F, -OCH₃) at the 3-methyl or biphenyl positions. For instance, fluorinated analogs (e.g., 3',4'-difluoro derivatives) show enhanced electrophilic reactivity in SNAr reactions due to electron-withdrawing effects . Assess biological activity via in vitro assays (e.g., enzyme inhibition) paired with QSAR modeling to correlate substituent electronic parameters (Hammett σ) with potency.

Q. How should researchers address discrepancies in solubility or partitioning coefficients (logP) reported in literature?

  • Methodological Answer : Replicate measurements using standardized protocols (e.g., shake-flask method for logP in octanol/water). For biphenylamines, pH-dependent solubility (due to the amine group) requires buffered solutions at physiological pH (7.4). Conflicting data may arise from polymorphic forms; characterize solid-state diversity via PXRD and DSC. Computational tools like COSMO-RS can predict solubility trends based on molecular descriptors .

Q. What experimental designs are suitable for probing the compound's potential as a ligand in catalytic systems?

  • Methodological Answer : Screen for metal coordination using UV-Vis titration (e.g., with Pd(II) or Cu(I) salts) and monitor shifts in λmax. Compare binding constants (Kd) with structurally related ligands (e.g., biphenylphosphines). For catalytic applications (e.g., cross-coupling), test activity in model reactions (e.g., Suzuki coupling of aryl halides) under varying temperatures and solvent polarities. Analogous studies on 4-chloro-3-methylphenoxy derivatives demonstrate ligand efficacy in Pd-catalyzed reactions .

Data Contradiction and Validation

Q. How can researchers validate conflicting bioactivity results across different assay platforms?

  • Methodological Answer : Perform orthogonal assays (e.g., fluorescence-based vs. radiometric) to rule out platform-specific artifacts. For instance, if a compound shows IC₅₀ variability in kinase inhibition assays, validate via SPR (surface plasmon resonance) to measure direct binding kinetics. Include positive controls (e.g., staurosporine for kinases) and statistical validation (e.g., Grubbs’ test for outliers) .

Q. What computational approaches aid in resolving ambiguities in reaction mechanisms involving this compound?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA) to model transition states and intermediates for key reactions (e.g., etherification or amine alkylation). Compare activation energies (ΔG‡) for competing pathways (e.g., SN1 vs. SN2). For example, studies on similar biphenylamines reveal that steric hindrance at the 3-methyl position favors a six-membered cyclic transition state in nucleophilic substitutions .

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Reactant of Route 1
Reactant of Route 1
4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine
Reactant of Route 2
Reactant of Route 2
4-([1,1'-Biphenyl]-4-yloxy)-3-methylphenylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.